Hdac-IN-1
Overview
Description
Hdac-IN-1 is a compound that functions as an inhibitor of histone deacetylases. Histone deacetylases are enzymes that remove acetyl groups from lysine residues on histone proteins, leading to chromatin condensation and transcriptional repression. Inhibitors of histone deacetylases have been studied for their potential therapeutic applications in cancer, neurodegenerative diseases, and other conditions where epigenetic regulation plays a crucial role.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-1 typically involves the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications.
Introduction of Functional Groups: Specific functional groups are introduced to enhance the inhibitory activity of the compound. This may involve reactions such as alkylation, acylation, and amination.
Purification: The final product is purified using techniques such as recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the synthetic routes while ensuring consistency, safety, and cost-effectiveness. This includes optimizing reaction conditions, using high-throughput screening for intermediates, and employing automated systems for monitoring and control.
Chemical Reactions Analysis
Types of Reactions
Hdac-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Hdac-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of histone deacetylases in various chemical processes.
Biology: Employed in research to understand the epigenetic regulation of gene expression and its impact on cellular functions.
Medicine: Investigated for its potential therapeutic effects in treating cancer, neurodegenerative diseases, and other conditions where histone deacetylase activity is dysregulated.
Industry: Utilized in the development of new drugs and therapeutic agents targeting histone deacetylases.
Mechanism of Action
Hdac-IN-1 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity. This inhibition leads to the accumulation of acetylated histones, resulting in a more relaxed chromatin structure and increased transcriptional activity. The molecular targets of this compound include various histone deacetylases, and the pathways involved are related to chromatin remodeling and gene expression regulation.
Comparison with Similar Compounds
Hdac-IN-1 is compared with other histone deacetylase inhibitors, such as:
Vorinostat: A pan-histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma.
Romidepsin: Another histone deacetylase inhibitor used for the treatment of peripheral T-cell lymphoma.
Panobinostat: A potent inhibitor of multiple histone deacetylases, used in combination with other therapies for multiple myeloma.
Uniqueness
This compound is unique in its selectivity and potency against specific histone deacetylases, making it a valuable tool for research and potential therapeutic applications. Its ability to selectively inhibit certain histone deacetylases while sparing others reduces the likelihood of off-target effects and enhances its therapeutic potential.
List of Similar Compounds
- Vorinostat
- Romidepsin
- Panobinostat
- Belinostat
- Entinostat
Properties
IUPAC Name |
(E)-3-[4-[(E)-3-(3-fluorophenyl)-3-oxoprop-1-enyl]-1-methylpyrrol-2-yl]-N-hydroxyprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3/c1-20-11-12(9-15(20)6-8-17(22)19-23)5-7-16(21)13-3-2-4-14(18)10-13/h2-11,23H,1H3,(H,19,22)/b7-5+,8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRDAPCMJAOQZSU-KQQUZDAGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C1C=CC(=O)NO)C=CC(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=C1/C=C/C(=O)NO)/C=C/C(=O)C2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40464187 | |
Record name | MC1568 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
852475-26-4 | |
Record name | MC1568 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40464187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[4-(3-(3-Fluorophenyl)-3-oxopropen-1-yl)-1-methyl-1H-pyrrol-2-yl]-N-hydroxy-2-propenamide; | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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